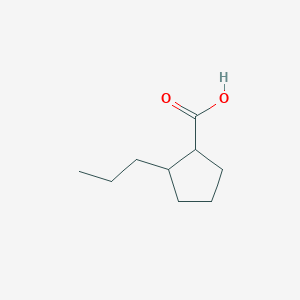

2-Propylcyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Propylcyclopentane-1-carboxylic acid is a chemical compound with the CAS Number: 1469203-24-4 . It has a molecular weight of 156.22 . The IUPAC name for this compound is 2-propylcyclopentane-1-carboxylic acid . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for 2-Propylcyclopentane-1-carboxylic acid is 1S/C9H16O2/c1-2-4-7-5-3-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) . This indicates that the compound has 9 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

2-Propylcyclopentane-1-carboxylic acid is a liquid at room temperature . It has a molecular weight of 156.22 .Aplicaciones Científicas De Investigación

Enzymatic Synthesis Inhibition

2-Propylcyclopentane-1-carboxylic acid analogues have been studied as inhibitors of enzymatic synthesis. A research conducted by Coulter et al. (1974) explored the inhibitory activity of various carbocyclic and heterocyclic amino acids, including analogues of 2-Propylcyclopentane-1-carboxylic acid, on the synthesis of S-adenosyl-L-methionine. These compounds showed differential inhibitory activities based on their structural specificities, indicating potential applications in modifying enzyme activities (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Acidities of Bicyclic Carboxylic Acids

The study of bicyclic carboxylic acids, including derivatives of 2-Propylcyclopentane-1-carboxylic acid, has been important in understanding the impact of substituents on acidities. Wiberg (2002) conducted a theoretical study on the acidities of bicyclo[2.2.2]octane-1-carboxylic acids and found a linear relationship between the acidity and the bond dipoles of the substituents. This research contributes to our understanding of carboxylic acids in various chemical environments (Wiberg, 2002).

Bioconjugation Mechanisms

In the field of bioconjugation, the reactivity of carboxylic acids, including cyclopentane carboxylic acid derivatives, has been of interest. Nakajima and Ikada (1995) studied the mechanism of amide formation in aqueous media, using different carboxylic acids for bioconjugation. This research provides insights into how these acids react in biological systems, which is crucial for drug development and other biological applications (Nakajima & Ikada, 1995).

RNA Methylation Inhibition

Another application is in the study of RNA methylation. Dimock and Stoltzfus (1979) found that cycloleucine, an analogue of 2-Propylcyclopentane-1-carboxylic acid, inhibits RNA methylation in certain virus-infected cells. This research offers potential avenues for therapeutic interventions in viral infections and RNA processing disorders (Dimock & Stoltzfus, 1979).

Synthetic Chemistry of Bicyclic Structures

The synthetic chemistry of bicyclic structures like 2-Propylcyclopentane-1-carboxylic acid is a vital area of research. Kanazawa and Uchiyama (2018) reviewed advances in the synthetic chemistry of bicyclo[1.1.1]pentane, highlighting the importance of these structures in drug discovery. Such research facilitates the development of novel drugs with improved properties (Kanazawa & Uchiyama, 2018).

Safety and Hazards

Propiedades

IUPAC Name |

2-propylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-4-7-5-3-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMCIIRECKFOCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylcyclopentane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide](/img/structure/B2939569.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2939571.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dibromophenyl)amino]acetamide](/img/structure/B2939576.png)

![N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2939579.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine](/img/structure/B2939580.png)

![1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2939581.png)

![N-1,3-benzodioxol-5-yl-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2939586.png)

![methyl 3-((8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2939588.png)